Methyl 3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate
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Overview
Description
Pidotimod Methyl Ester is a synthetic dipeptide with immunomodulatory properties. It is primarily used to stimulate the immune system in patients with cell-mediated immunosuppression, particularly during respiratory and urinary tract infections . This compound has gained attention for its ability to enhance both innate and adaptive immune responses, making it a valuable tool in the treatment of various infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pidotimod Methyl Ester can be achieved through several methods. One notable approach is the one-pot green synthesis, which involves the reaction of thiazolidine-4-carboxylic acid and L-pyroglutamic acid in water without the need for protection steps . This method runs efficiently at room temperature and involves a simple purification process, making it environmentally friendly and suitable for industrial applications .
Another method involves a four-step synthesis using pyroglutamic acid and ester L-thiazolidine-4-carboxylic acid in the presence of boronic acid and dichloromethane as a solvent . This method, however, requires the use of organic solvents and high temperatures, which can be harmful to the environment .
Industrial Production Methods: Industrial production of Pidotimod Methyl Ester often involves multi-step synthesis pathways that require the use of organic solvents and high temperatures . These methods, while effective, can be environmentally unfriendly. The one-pot green synthesis method mentioned earlier offers a more sustainable alternative for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pidotimod Methyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of Pidotimod Methyl Ester include thiazolidine-4-carboxylic acid, L-pyroglutamic acid, boronic acid, and dichloromethane . Reaction conditions typically involve room temperature for green synthesis methods and higher temperatures for more traditional methods .
Major Products Formed: The major products formed from the reactions involving Pidotimod Methyl Ester include various derivatives that retain the immunomodulatory properties of the parent compound. These derivatives can be used in different therapeutic applications .
Scientific Research Applications
Pidotimod Methyl Ester has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and modification . In biology, it is used to investigate immune responses and the modulation of immune cells . In medicine, it is employed as an immunostimulant to treat respiratory and urinary tract infections .
Mechanism of Action
Pidotimod Methyl Ester exerts its effects by modulating the immune system. It inhibits tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation and increases nuclear factor κB (NFκB) expression and translocation to the nucleus . These modulatory effects on ERK and NFκB signaling lead to an increase in toll-like receptor expression and the maturation of dendritic cells . This results in a greater population of Th1 cells, which mediate the immune response to pathogens like bacteria and viruses . Additionally, Pidotimod Methyl Ester increases antigen-specific antibody titer and cytotoxic response with antigen exposure .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Pidotimod Methyl Ester include other synthetic dipeptides with immunomodulatory properties, such as thymopentin and levamisole . These compounds also modulate the immune system and are used in the treatment of various infections and immune-related conditions .
Uniqueness: What sets Pidotimod Methyl Ester apart from other similar compounds is its ability to enhance both innate and adaptive immune responses . It also has a favorable safety profile, with a low incidence of side effects and no serious adverse events reported . Additionally, the one-pot green synthesis method offers an environmentally friendly alternative for its production .
Conclusion
Pidotimod Methyl Ester is a valuable compound with significant immunomodulatory properties. Its ability to enhance immune responses makes it a promising candidate for the treatment of various infections and immune-related conditions. The development of green synthesis methods further enhances its potential for large-scale production and application in the pharmaceutical industry.
Properties
IUPAC Name |
methyl 3-(5-oxopyrrolidine-2-carbonyl)-1,3-thiazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-16-10(15)7-4-17-5-12(7)9(14)6-2-3-8(13)11-6/h6-7H,2-5H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACSPTMJWBYYNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSCN1C(=O)C2CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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